

# Eniporide Clinical Trial Results: A Cross-Study Comparison for Researchers

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## Compound of Interest

Compound Name: Eniporide

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An objective analysis of **Eniporide**'s performance in clinical trials for acute myocardial infarction, with a comparative look at other Na<sup>+</sup>/H<sup>+</sup> exchanger inhibitors and a detailed examination of the underlying experimental data and signaling pathways.

This guide is intended for researchers, scientists, and drug development professionals interested in the clinical development of Na<sup>+</sup>/H<sup>+</sup> exchanger (NHE) inhibitors, specifically **Eniporide**. It provides a comprehensive summary and comparison of the available clinical trial data for **Eniporide**, focusing on its application in acute myocardial infarction (AMI). The information is presented to facilitate an objective evaluation of its efficacy and safety profile.

## Eniporide: An Overview

**Eniporide** is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] The rationale for its use in ischemic conditions stems from the understanding that the activation of NHE-1 during myocardial ischemia and reperfusion contributes to intracellular sodium and subsequent calcium overload, leading to cell injury and death.[1][2] By blocking this exchanger, **Eniporide** was hypothesized to mitigate this deleterious cascade and reduce myocardial infarct size.

## Key Clinical Trial: The ESCAMI Trial

The primary large-scale clinical investigation of **Eniporide** in the context of acute myocardial infarction was the "Evaluation of the Safety and Cardioprotective Effects of **Eniporide** in Acute Myocardial Infarction" (ESCAMI) trial.[3] This international, prospective, randomized, double-

blind, placebo-controlled phase II study was a cornerstone in assessing the clinical potential of **Eniporide**.<sup>[3]</sup>

## Experimental Protocol: ESCAMI Trial

The ESCAMI trial enrolled patients with ST-segment elevation myocardial infarction (STEMI) who were undergoing reperfusion therapy, either through thrombolysis or primary percutaneous coronary intervention (PCI). The study was conducted in two stages. In the first stage, various doses of **Eniporide** (50 mg, 100 mg, 150 mg, and 200 mg) were compared with a placebo. The second stage focused on the 100 mg and 150 mg doses against a placebo. The primary efficacy endpoint was the size of the myocardial infarction, which was measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase ( $\alpha$ -HDBH) over 72 hours.<sup>[3]</sup>

## Quantitative Data Summary: ESCAMI Trial Results

The results of the ESCAMI trial were largely neutral, indicating that **Eniporide** did not significantly reduce infarct size or improve overall clinical outcomes in the broad population of STEMI patients.<sup>[3]</sup>

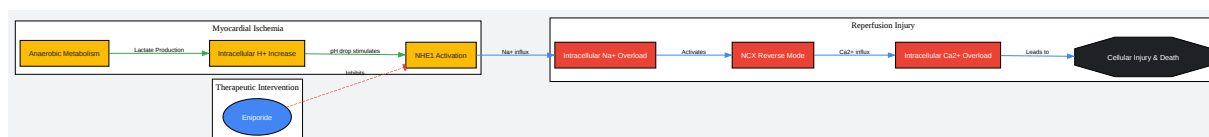
Outcome Measure	Placebo	Eniporide (100 mg)	Eniporide (150 mg)	p-value
Stage 1: Mean $\alpha$ -HDBH AUC (U/ml x h)	44.2	40.2	33.9	Not specified
Stage 2: Mean $\alpha$ -HDBH AUC (U/ml x h)	41.2	43.0	41.5	Not significant
Subgroup (Late Reperfusion >4h): Incidence of Heart Failure (Killip Class $\geq$ II)	21.9%	-	11.1%	0.02

Data sourced from the ESCAMI trial publications.<sup>[3]</sup>

Interestingly, a pre-specified subgroup analysis of patients who received reperfusion therapy more than four hours after the onset of symptoms suggested a potential benefit with the 150 mg dose of **Eniporide**, showing a significant reduction in the incidence of heart failure.[3] However, the trial also noted a non-significant trend towards an increase in mortality and stroke in the **Eniporide** groups.[3]

## Signaling Pathway in Myocardial Ischemia-Reperfusion

The therapeutic rationale for **Eniporide** is based on its ability to inhibit the NHE-1 transporter, a key player in the cellular response to ischemia and reperfusion. The following diagram illustrates the proposed mechanism of action.



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